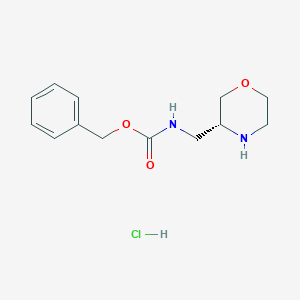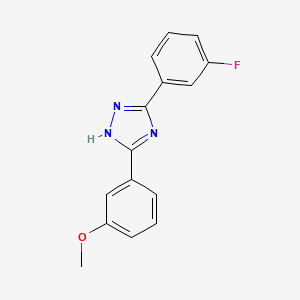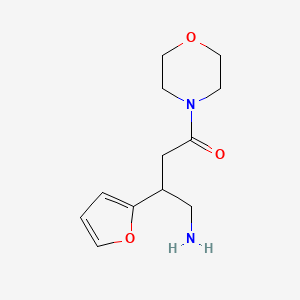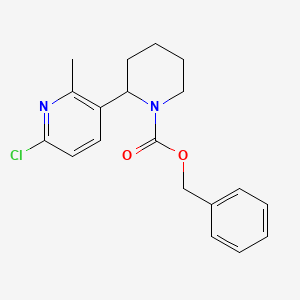
(R)-3-N-Cbz-aminomethylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-N-Cbz-aminomethylmorpholine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, an aminomethyl group, and a benzyloxycarbonyl (Cbz) protecting group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-aminomethylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the aminomethyl derivative.
Protection with Cbz Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality. This is achieved by reacting the aminomethylmorpholine with benzyl chloroformate.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-N-Cbz-aminomethylmorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-N-Cbz-aminomethylmorpholine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of deprotected amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: ®-3-N-Cbz-aminomethylmorpholine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its protected amine functionality allows for selective reactions, making it valuable in multi-step synthesis.
Biology: In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features make it a suitable candidate for probing biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, ®-3-N-Cbz-aminomethylmorpholine hydrochloride is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mécanisme D'action
The mechanism of action of ®-3-N-Cbz-aminomethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Cbz protecting group allows for selective interactions, which can be exploited in drug design. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
®-3-Aminomethylmorpholine: Lacks the Cbz protecting group, making it more reactive but less selective.
®-3-N-Boc-aminomethylmorpholine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different reactivity and stability profiles.
®-3-N-Fmoc-aminomethylmorpholine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Uniqueness: ®-3-N-Cbz-aminomethylmorpholine hydrochloride is unique due to its combination of the morpholine ring, aminomethyl group, and Cbz protecting group. This combination provides a balance of reactivity and selectivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C13H19ClN2O3 |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
benzyl N-[[(3R)-morpholin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1 |
Clé InChI |
AHVMCFXCPOWMEN-UTONKHPSSA-N |
SMILES isomérique |
C1COC[C@H](N1)CNC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)




![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)




